molecular formula C12H10FNO B1406961 3-Fluoro-5-phenoxyaniline CAS No. 1503503-77-2

3-Fluoro-5-phenoxyaniline

Cat. No.: B1406961
CAS No.: 1503503-77-2
M. Wt: 203.21 g/mol
InChI Key: WLIXKLZJDXYKFR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Fluoro-5-phenoxyaniline is an organic compound that belongs to the class of fluorinated aromatic amines It is characterized by the presence of a fluorine atom at the third position and a phenoxy group at the fifth position on the aniline ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Fluoro-5-phenoxyaniline can be achieved through several methods. One common approach involves the nucleophilic aromatic substitution reaction of 3-fluoroaniline with phenol. This reaction typically requires a base, such as potassium carbonate, and is carried out in a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures.

Another method involves the Suzuki-Miyaura coupling reaction, where 3-fluoroboronic acid is coupled with 5-bromoaniline in the presence of a palladium catalyst and a base. This reaction is performed under mild conditions and provides a high yield of the desired product .

Industrial Production Methods

Industrial production of this compound often employs continuous flow reactors to ensure efficient mixing and heat transfer. This method allows for better control over reaction conditions, leading to higher yields and purity of the final product. The use of automated systems also reduces the risk of human error and enhances safety during production.

Chemical Reactions Analysis

Types of Reactions

3-Fluoro-5-phenoxyaniline undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form quinone derivatives using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction of this compound can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride, leading to the formation of corresponding amines.

    Substitution: The fluorine atom in this compound can be substituted with other nucleophiles, such as thiols or amines, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium thiolate in DMF.

Major Products Formed

    Oxidation: Quinone derivatives.

    Reduction: Corresponding amines.

    Substitution: Thiolated or aminated derivatives.

Scientific Research Applications

3-Fluoro-5-phenoxyaniline has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Fluoro-5-phenoxyaniline involves its interaction with specific molecular targets. In biological systems, it can bind to enzymes or receptors, modulating their activity. The presence of the fluorine atom enhances its binding affinity and selectivity, leading to more potent biological effects. The phenoxy group also contributes to its overall molecular stability and reactivity.

Comparison with Similar Compounds

Similar Compounds

    3-Fluoroaniline: Lacks the phenoxy group, making it less versatile in chemical reactions.

    5-Phenoxyaniline: Does not contain the fluorine atom, resulting in different chemical and biological properties.

    3-Fluoro-4-phenoxyaniline: Similar structure but with the phenoxy group at a different position, leading to variations in reactivity and applications.

Uniqueness

3-Fluoro-5-phenoxyaniline is unique due to the combined presence of both the fluorine atom and the phenoxy group on the aniline ring. This dual substitution enhances its chemical reactivity and biological activity, making it a valuable compound in various research and industrial applications .

Properties

IUPAC Name

3-fluoro-5-phenoxyaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10FNO/c13-9-6-10(14)8-12(7-9)15-11-4-2-1-3-5-11/h1-8H,14H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WLIXKLZJDXYKFR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OC2=CC(=CC(=C2)N)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10FNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

203.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-Fluoro-5-phenoxyaniline
Reactant of Route 2
Reactant of Route 2
3-Fluoro-5-phenoxyaniline
Reactant of Route 3
Reactant of Route 3
3-Fluoro-5-phenoxyaniline
Reactant of Route 4
Reactant of Route 4
3-Fluoro-5-phenoxyaniline
Reactant of Route 5
Reactant of Route 5
3-Fluoro-5-phenoxyaniline
Reactant of Route 6
Reactant of Route 6
3-Fluoro-5-phenoxyaniline

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.